molecular formula C9H15O3P B087223 Triallyl phosphite CAS No. 102-84-1

Triallyl phosphite

Cat. No. B087223
CAS RN: 102-84-1
M. Wt: 202.19 g/mol
InChI Key: KJWHEZXBZQXVSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triallyl phosphite can be synthesized through direct phosphorylation of alcohols, phenols, saccharides, and nucleosides, producing diallyl-protected phosphorylated compounds in good to high yields. This method is selective for primary alcohols and applicable to a wide range of substrates, including amino acids, carbohydrates, and nucleosides (Si Li, M. Ahmar, Y. Queneau, L. Soulère, 2015).

Molecular Structure Analysis

The molecular structure of triallyl phosphite allows it to induce carbon-carbon condensation reactions, particularly with aromatic aldehydes, leading to the formation of glycol phosphates and various phospholane derivatives. This reactivity pattern is attributed to the phosphite's ability to engage in reactions that form complex structures from simpler precursors (F. Ramirez, S. Bhatia, C. P. Smith, 1967).

Chemical Reactions and Properties

Triallyl phosphite has been employed as an electrolyte additive in lithium-ion batteries, where it significantly enhances discharge capacity retention under high-temperature conditions. Its effectiveness is attributed to the formation of a protective interfacial film on the electrode surfaces, which is crucial for the stability and performance of the batteries (Yicun Lin, Hong Zhang, Xiaopeng Yue, Le Yu, W. Fan, 2019).

Physical Properties Analysis

Although specific studies detailing the physical properties of triallyl phosphite were not identified in the current literature search, it can be inferred from related compounds and applications that its physical properties are conducive to its role in chemical synthesis and applications in battery technology. The effectiveness in these applications suggests favorable solubility, volatility, and stability characteristics.

Chemical Properties Analysis

The chemical properties of triallyl phosphite, such as its reactivity with aldehydes, nucleosides, and its role in the synthesis of phosphonates and phosphites, underscore its versatility. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and materials science. The synthesis of complex molecules from triallyl phosphite, including phosphonates and various cyclic phosphorus-containing compounds, demonstrates its utility in constructing diverse molecular architectures (Ellen Van Meenen, K. Moonen, Annelies Verwée, C. Stevens, 2006).

Scientific Research Applications

Organic Synthesis and Phosphorylation

Triallyl phosphite has been utilized as an effective reagent for the phosphorylation of various compounds, including alcohols, phenols, saccharides, and nucleosides. This method enables the selective phosphorylation of primary alcohols and is applicable to diverse functionalized alcohols, demonstrating its versatility in organic synthesis. The resulting diallyl-protected phosphorylated compounds are obtained in good to high yields, highlighting the efficiency of triallyl phosphite in these reactions (Si Li et al., 2015).

Battery Technology

In the realm of battery technology, triallyl phosphite has been explored as an electrolyte additive to improve the performance of lithium-ion batteries, especially at elevated temperatures. The addition of triallyl phosphite to the electrolyte of LiNi0.6Co0.2Mn0.2O2/graphite pouch cells significantly enhances the discharge capacity retention ratio after high-temperature storage tests. This suggests its potential role in extending the life and performance of batteries under thermal stress (Yicun Lin et al., 2019).

Material Science

Triallyl phosphite has been investigated for its reactivity in material science applications, such as the synthesis of phosphorus-containing compounds. For instance, it can induce carbon-carbon condensation reactions with aromatic aldehydes, leading to the formation of novel phosphorus compounds. These reactions demonstrate the utility of triallyl phosphite in developing new materials and chemicals with potential applications in various industries (F. Ramirez et al., 1967).

Safety And Hazards

Triallyl phosphite is toxic if swallowed and harmful in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

tris(prop-2-enyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H15O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWHEZXBZQXVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOP(OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059262
Record name Phosphorous acid, tri-2-propenyl ester
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Molecular Weight

202.19 g/mol
Source PubChem
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Product Name

Triallyl phosphite

CAS RN

102-84-1
Record name Triallyl phosphite
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Record name Triallyl phosphite
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Record name Triallyl phosphite
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Record name Phosphorous acid, tri-2-propen-1-yl ester
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Record name Triallyl phosphite
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Record name TRIALLYL PHOSPHITE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
SZ Li, M Ahmar, Y Queneau, L Soulère - Tetrahedron letters, 2015 - Elsevier
… In a typical experiment for the phosphorylation of benzyl alcohol, iodine (2 equiv) was added at 0 C to a solution of triallyl phosphite (2.2 equiv) in anhydrous DCM (5 mL). After 10 min at …
Number of citations: 16 www.sciencedirect.com
Y Lin, H Zhang, X Yue, L Yu, W Fan - Journal of Electroanalytical Chemistry, 2019 - Elsevier
… In this paper, the triallyl phosphite (TAPi) as an electrolyte additive to enhance the elevated temperature performance of LIBs has been reported. The electrochemical methods and ex-…
Number of citations: 23 www.sciencedirect.com
S Fan, M Sun, Y Liu, Q Wang - ChemElectroChem, 2021 - Wiley Online Library
Triallyl phosphite (TAPi) is studied as an electrolyte additive for high‐voltage LiNi 0.5 Co 0.2 Mn 0.3 O 2 cathodes. Theoretical calculations combined with linear sweep voltammetry (…
HG Korth, H Trill, R Sustmann - Journal of the American Chemical …, 1981 - ACS Publications
… Triallyl phosphite as radical precursor proved to be most suited for our analysis. Photolysis of di-ZerZ-butyl peroxide in the presence of triallyl phosphite has been shown to yield 1 …
Number of citations: 160 pubs.acs.org
B Miller - The Journal of Organic Chemistry, 1965 - ACS Publications
… Tri-2-butenyl phosphite (XV) reacts with VI very much as does triallyl phosphite. In addition to a 12% yield of ether VII (R = CH2CH=CHCH3) and a 25% yield of phenol VII (R = H), a 13…
Number of citations: 12 pubs.acs.org
RW Kiser… - 1968 - apps.dtic.mil
… Mass spectrometric studies of trimethyl phosphorothionate, triphenyl phosphite, diallyl phosphite, diallyl allylphosphonate, triallyl phosphite, triallyl phosphate, and diphenyl phosphite …
Number of citations: 1 apps.dtic.mil
AG Davies, MJ Parrott, BP Roberts - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… Triallyl phosphite reacts to give detectable phosphorany1 radicals which undergo competitive 13-scission (giving ally1 radicals) and cyclisation to give oxaphosphetanylmethyl radicals (…
Number of citations: 3 pubs.rsc.org
RC Laible, RM Esteve… - Journal of Applied …, 1959 - Wiley Online Library
… In the course of this investigation, triallyl phosphite was prepared and was polymerized with di-tertbutyl peroxide. However, with benzoyl peroxide, triallyl phosphite readily underwent …
Number of citations: 6 onlinelibrary.wiley.com
L Yengoyan, DH Rammler - Biochemistry, 1966 - ACS Publications
… with triallyl phosphite. Use of this procedure prevented excessive formation of diallyl allylphosphonate formed by the reaction of catalytic amounts of allyl iodide and triallyl phosphite (…
Number of citations: 35 pubs.acs.org
RR Hindersinn, NE Boyer - Industrial & Engineering Chemistry …, 1964 - ACS Publications
… The reaction of triallyl phosphite with monoallyl maleate results in a … of triallyl phosphite with monoalkyl maleates previously mentioned is of special interest. Triallyl phosphite reacts …
Number of citations: 3 pubs.acs.org

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